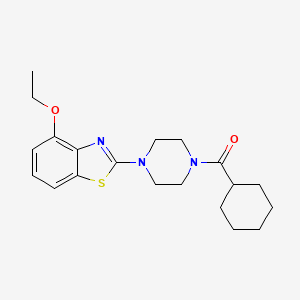

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-ethoxy-1,3-benzothiazole

Description

Properties

IUPAC Name |

cyclohexyl-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2S/c1-2-25-16-9-6-10-17-18(16)21-20(26-17)23-13-11-22(12-14-23)19(24)15-7-4-3-5-8-15/h6,9-10,15H,2-5,7-8,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESUKWNIXBMFHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-ethoxy-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method is the condensation of 2-aminothiophenol with ethyl 4-chlorobenzoate under basic conditions to form the benzothiazole ring. This intermediate is then reacted with piperazine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the piperazine derivative. Finally, the cyclohexyl group is introduced through a nucleophilic substitution reaction using cyclohexyl bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-ethoxy-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have shown that benzothiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For example, research indicates that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Antimicrobial Properties

Benzothiazole derivatives have demonstrated antimicrobial activity against various pathogens. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function. Studies have reported that similar derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Neuroprotective Effects

The compound's potential as an acetylcholinesterase inhibitor positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that benzothiazole derivatives can enhance acetylcholine levels by inhibiting the enzyme responsible for its breakdown, thus improving cognitive function in animal models of Alzheimer's disease .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various benzothiazole derivatives, including the compound of interest, evaluated their biological activities through in vitro assays. The findings revealed that certain derivatives exhibited potent inhibitory activity against acetylcholinesterase, with IC50 values comparable to established drugs used in Alzheimer's treatment .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, the antimicrobial efficacy of the compound was tested against a panel of bacterial strains. The results indicated that the compound showed significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-ethoxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases, leading to the suppression of inflammatory pathways. Additionally, the piperazine ring can interact with neurotransmitter receptors, providing neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

- N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides

- N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides

- N-(thiazol-2-yl)benzenesulfonamides

Uniqueness

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-ethoxy-1,3-benzothiazole stands out due to its unique combination of a cyclohexyl group, a piperazine ring, and a benzothiazole moiety. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications. Its structural complexity allows for multiple points of chemical modification, enabling the development of derivatives with tailored properties .

Biological Activity

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-ethoxy-1,3-benzothiazole is a compound belonging to the benzothiazole family, known for its diverse biological activities. Benzothiazoles and their derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. This article delves into the biological activity of this specific compound, synthesizing findings from various studies and reviews.

Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₃O₂S

- Molecular Weight : 351.46 g/mol

The presence of the benzothiazole moiety in the compound contributes significantly to its biological properties. The nitrogen and sulfur atoms in the benzothiazole ring are crucial for its interaction with biological targets.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties by interfering with cellular processes such as DNA replication and apoptosis. The compound has shown promise in inhibiting tumor growth in various cancer models through mechanisms that may involve:

- Induction of apoptosis in cancer cells.

- Inhibition of specific kinases involved in cell signaling pathways.

A study highlighted that benzothiazole derivatives could effectively target cancer stem cells, which are often resistant to conventional therapies .

Antimicrobial Activity

Benzothiazole compounds are recognized for their antimicrobial properties. The specific compound has demonstrated effectiveness against a range of pathogens, including bacteria and fungi. Key findings include:

- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Exhibits antifungal properties against common fungal strains.

The antimicrobial mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several studies. The compound appears to modulate inflammatory pathways by:

- Inhibiting pro-inflammatory cytokines.

- Reducing oxidative stress markers.

This activity suggests its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications at various positions on the benzothiazole ring can enhance potency and selectivity. Key observations include:

| Modification | Effect on Activity |

|---|---|

| Ethoxy group at position 4 | Enhances lipophilicity, improving cell membrane penetration |

| Cyclohexanecarbonyl group | Contributes to selective binding to specific targets |

These modifications can lead to improved therapeutic profiles and reduced side effects .

Case Studies

Several case studies have evaluated the efficacy of this compound in different biological contexts:

- In Vitro Cancer Study : A study demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. The IC50 value was found to be significantly lower than that of standard chemotherapeutic agents .

- Antimicrobial Efficacy : Another study tested this compound against Staphylococcus aureus and Candida albicans, showing a minimum inhibitory concentration (MIC) that was effective at low concentrations, indicating strong antimicrobial potential .

- Anti-inflammatory Effects : In a model of acute inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to control groups, highlighting its therapeutic potential in inflammatory conditions .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-ethoxy-1,3-benzothiazole?

A typical synthesis involves multi-step coupling reactions. First, the benzothiazole core is synthesized via cyclization of substituted anilines with thiourea derivatives under acidic conditions. The piperazine ring is then functionalized with a cyclohexanecarbonyl group using a coupling agent (e.g., DCC or EDC) in anhydrous dichloromethane. Finally, the ethoxy group at the 4-position is introduced via nucleophilic aromatic substitution (SNAr) using sodium ethoxide in ethanol under reflux . Reaction conditions (temperature, solvent purity, inert atmosphere) are critical to avoid side products like N-oxide derivatives .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm the integration of protons (e.g., ethoxy CH3 at δ ~1.3 ppm, cyclohexane protons at δ ~1.5–2.0 ppm) and quaternary carbons .

- IR Spectroscopy : To identify carbonyl stretches (C=O at ~1680 cm⁻¹ for the cyclohexanecarbonyl group) and C-S bonds (~680 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]+ at m/z 416.18) and isotopic patterns .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the cyclohexanecarbonyl-piperazine moiety?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard. For example, SHELX can model disorder in the cyclohexane ring or piperazine conformation. A recent study on a related benzothiazole-piperazine derivative reported torsional angles of 56.8° between the benzothiazole and piperazine planes, with hydrogen bonding (N–H···O) stabilizing the crystal lattice . Challenges include obtaining diffraction-quality crystals, which may require vapor diffusion with acetonitrile/water mixtures .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the ethoxy group in bioactivity?

A comparative SAR approach is recommended:

- Synthesize analogs with substituents like -OCH3, -OCF3, or -H at the 4-position.

- Test in vitro against target receptors (e.g., kinase inhibition assays). For example, replacing -OCH2CH3 with -OCF3 in a similar compound increased IC50 from 12 µM to 3 µM against EGFR .

- Use molecular docking (AutoDock Vina) to analyze steric and electronic interactions. The ethoxy group may occupy a hydrophobic pocket in the binding site .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC50 values)?

Discrepancies often arise from methodological variables:

- Assay Conditions : Differences in pH, temperature, or solvent (DMSO vs. ethanol) can alter compound solubility and activity. Standardize protocols using CLSI guidelines .

- Cell Lines : Variability in receptor expression levels (e.g., HeLa vs. MCF-7 cells). Validate using isogenic cell lines.

- Data Normalization : Use internal controls (e.g., β-galactosidase assays) to minimize plate-to-plate variation .

Q. What strategies optimize the compound’s metabolic stability without compromising potency?

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperazine) to enhance bioavailability.

- Isotopic Labeling : Replace hydrogen with deuterium at metabolically vulnerable sites (e.g., ethoxy group) to slow CYP450-mediated oxidation .

- In Silico ADMET Prediction : Tools like SwissADME can prioritize analogs with favorable LogP (2.5–3.5) and low CYP3A4 affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.